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RIP2 Kinase Inhibitor 3 -

RIP2 Kinase Inhibitor 3

Catalog Number: EVT-12559783
CAS Number:
Molecular Formula: C19H24N4O3S
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Receptor-interacting protein kinase 2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation, apoptosis, and cellular signaling. The compound known as RIP2 Kinase Inhibitor 3 has gained attention as a potential therapeutic agent due to its ability to inhibit the activity of RIPK2, thereby modulating pathways associated with inflammatory responses and cancer cell proliferation. This article provides a comprehensive analysis of RIP2 Kinase Inhibitor 3, covering its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.

Source and Classification

RIP2 Kinase Inhibitor 3 is classified as a small molecule inhibitor targeting the receptor-interacting protein kinases. Its development stems from the need to find effective modulators of the RIPK2 pathway, particularly for therapeutic interventions in cancer and inflammatory diseases. The compound has been identified through high-throughput screening methods that assess its binding affinity and inhibitory potency against RIPK2, with studies demonstrating significant inhibition of cancer cell proliferation and inflammatory signaling pathways .

Synthesis Analysis

Methods

The synthesis of RIP2 Kinase Inhibitor 3 typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified to enhance their binding affinity for the target kinase.
  2. Chemical Modifications: Various functional groups are introduced to optimize the inhibitor's selectivity and potency. For instance, modifications around the hinge region of the kinase binding pocket have been explored to improve interactions with critical residues .
  3. Coupling Reactions: Palladium-mediated coupling reactions are often employed to construct the core structure of the inhibitor. These reactions allow for precise control over the introduction of substituents that influence biological activity .

Technical Details

The synthetic pathway may include:

  • Reduction reactions to convert nitro groups into amines.
  • Coupling reactions using aryl halides and amines to form complex structures.
  • Purification steps involving chromatography to isolate the desired product with high purity.
Molecular Structure Analysis

Structure

RIP2 Kinase Inhibitor 3 exhibits a complex molecular structure characterized by a central scaffold that interacts with the ATP-binding pocket of RIPK2. The structural integrity is maintained through various hydrogen bonding interactions with key residues in the kinase domain.

Data

Crystallographic studies have provided insights into its three-dimensional structure:

  • The inhibitor binds within the ATP-binding site, forming critical interactions with residues such as Asp164 and Met98.
  • The binding mode is stabilized by multiple hydrogen bonds and hydrophobic interactions that contribute to its selectivity for RIPK2 over other kinases .
Chemical Reactions Analysis

Reactions

RIP2 Kinase Inhibitor 3 undergoes several key chemical reactions during its synthesis:

  • Reduction: Nitro groups are reduced to amines, which enhances solubility and biological activity.
  • Coupling: Formation of carbon-carbon bonds through palladium-catalyzed reactions allows for complex molecular architectures.

Technical Details

The reaction conditions (temperature, solvent choice, reaction time) are optimized for each step to maximize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds .

Mechanism of Action

Process

The mechanism by which RIP2 Kinase Inhibitor 3 exerts its effects involves competitive inhibition of RIPK2:

  • The inhibitor binds to the ATP-binding site of RIPK2, preventing ATP from accessing the kinase.
  • This inhibition disrupts downstream signaling pathways involved in inflammation and cell survival.

Data

Studies indicate that RIP2 Kinase Inhibitor 3 can reduce NF-kB activity significantly, leading to decreased expression of pro-inflammatory cytokines . This suggests a potential application in treating diseases characterized by excessive inflammation.

Physical and Chemical Properties Analysis

Physical Properties

RIP2 Kinase Inhibitor 3 typically presents as a solid at room temperature with moderate solubility in organic solvents. Its melting point and crystallization behavior can be determined through thermal analysis techniques.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Determined through mass spectrometry.
  • LogP: A measure of hydrophobicity that influences bioavailability.
  • pKa Values: Relevant for understanding ionization at physiological pH.

These properties are critical for predicting pharmacokinetics and optimizing formulation strategies .

Applications

Scientific Uses

RIP2 Kinase Inhibitor 3 has several promising applications in scientific research:

  • Cancer Therapy: Due to its ability to inhibit cancer cell proliferation by targeting RIPK2 signaling pathways.
  • Inflammatory Diseases: It may serve as a therapeutic agent in conditions like rheumatoid arthritis or inflammatory bowel disease by modulating immune responses.
  • Drug Development: The compound serves as a lead structure for further modifications aimed at improving selectivity and efficacy against various kinases involved in disease processes .
Structural Biology of RIPK2 and Inhibitor Targeting

Domain Organization and 3D Architecture

Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2/RIP2) comprises three functional domains:

  • N-terminal kinase domain (KD; residues 22–287): A bilobal catalytic core with a small N-lobe (β-sheets) and large C-lobe (α-helices) forming the ATP-binding pocket. This domain adopts a canonical kinase fold but features a unique "αJ helix" (residues E299–K310) critical for dimerization [5] [8].
  • Intermediate domain (ID; residues 288–436): A flexible linker region modulating conformational dynamics.
  • C-terminal caspase activation and recruitment domain (CARD; residues 437–520): A six-helix bundle facilitating homotypic interactions with NOD1/NOD2 receptors via charged residues (e.g., RIPK2-R444/R483/R488 binding NOD1 acidic residues) [5] [10].

High-resolution structures (X-ray/cryo-EM) reveal RIPK2 predominantly exists as an antiparallel dimer in its active state. Dimerization is stabilized by:

  • Hydrophobic interactions between αJ helices (e.g., K310–E299 with H159–E157) [5].
  • A symmetric hydrogen-bond network at the dimer interface [8].Table 1: Key Structural Domains of RIPK2
DomainResidue RangeStructural FeaturesFunctional Role
Kinase Domain (KD)22–287Bilobal ATP-binding pocket; αJ helixCatalytic activity; Dimerization interface
Intermediate Domain (ID)288–436Disordered loopConformational flexibility
CARD Domain437–5206-helix bundle; Charged surface residuesNOD1/NOD2 recruitment; "RIPosome" assembly

Oligomerization and Activation Mechanisms

RIPK2 activation involves hierarchical oligomerization:

  • Dimerization: ATP binding induces KD dimer formation, enabling trans-autophosphorylation at residues (e.g., S176 in the activation loop) [5] [8].
  • "RIPosome" Assembly: Upon bacterial infection, CARD-mediated recruitment by NOD1/NOD2 triggers RIPK2 oligomerization into a dodecameric helical filament (12 RIPK2 dimers). This scaffold recruits ubiquitin ligases (XIAP, LUBAC) for downstream NF-κB/MAPK signaling [5] [10].
  • Ubiquitination Hotspots: Lysine residues (K209, K410, K538) undergo K63-linked polyubiquitination by XIAP, enabling TAK1/IKK complex recruitment [8] [10].

Notably, phosphorylation at Y474 is essential for RIPosome formation, while K209 ubiquitination drives NF-κB activation [5]. Disruption of dimerization (e.g., αJ helix mutations) ablates kinase activity and signaling [8].

ATP-Binding Pocket and Allosteric Sites

The RIPK2 ATP-binding pocket is a deep hydrophobic cleft between N- and C-lobes. Key features include:

  • Catalytic residues: K47 (ATP-anchoring salt bridge), D146 (catalytic base) [5].
  • Hydrophobic pocket: Adjacent to the ATP site, formed by residues I42, V45, L67, and L156 [7] [9].
  • DFG motif conformation: Adopts an "inactive DFG-out" state in type II inhibitors (e.g., GSK583), creating an extended pocket [7].

Table 2: Targeting Strategies for RIPK2 Inhibitors

Structural TargetInhibitor ClassKey InteractionsRepresentative Compound
ATP-binding pocketType I (ATP-competitive)H-bonds with hinge residue E66; Hydrophobic packingGSK2983559 [4]
Hydrophobic pocket (DFG-out)Type IIU-shaped pose; H-bond with D146GSK583 [7]
Dimer interface (αJ helix)AllostericDisruption of K310–E299/H159 interactionsUnder investigation

Targeting RIPK2 with Small-Molecule Inhibitors

RIP2 Kinase Inhibitor 3 (MedChemExpress:1398053-50-3) exemplifies a potent ATP-competitive inhibitor:

  • Chemical structure: Sulfonyl-quinoline core (MW: 388.48 g/mol; Formula: C₁₉H₂₄N₄O₃S) [2].
  • Potency: IC₅₀ of 1 nM against RIPK2, with >100-fold selectivity across 379 kinases [2] [6].
  • Binding mode: Engages the hinge region via quinoline N-H and forms hydrophobic contacts with I42/V45 [2].

Other advanced inhibitors include:

  • GSK583 (Type II): Binds the DFG-out pocket, stabilizing an inactive conformation (Kd = 0.5 nM) [7].
  • GSK2983559: Blocks RIPK2-dependent cytokine release in IBD models (IC₅₀ = 4 nM) [4].

Mechanism of Action: Disrupting Signaling Scaffolds

RIPK2 inhibitors suppress inflammation via:

  • Kinase inhibition: Preventing autophosphorylation (S176) and subsequent CARD exposure for NOD binding [5] [10].
  • Ubiquitination blockade: Inhibitor-bound RIPK2 cannot recruit XIAP-BIR2, halting K63-ubiquitination. Structural studies show XIAP-BIR2 binds across the RIPK2 dimer interface, a step disrupted by inhibitors [8] [10].
  • RIPosome disassembly: Loss of oligomerization ablates signaling platform formation [5] [10].

Properties

Product Name

RIP2 Kinase Inhibitor 3

IUPAC Name

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-methoxyquinolin-4-amine

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C19H24N4O3S/c1-11-12(2)22-23-18(11)21-14-7-8-20-15-10-16(26-6)17(9-13(14)15)27(24,25)19(3,4)5/h7-10H,1-6H3,(H2,20,21,22,23)

InChI Key

LHPFRDAGGDMRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OC)S(=O)(=O)C(C)(C)C)C

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